molecular formula C13H10ClNO4 B6392024 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261963-44-3

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6392024
CAS No.: 1261963-44-3
M. Wt: 279.67 g/mol
InChI Key: CHORUZJWNHRZQO-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid is a nicotinic acid derivative with a hydroxyl group at the 2-position of the pyridine ring and a 4-chloro-2-methoxyphenyl substituent at the 5-position. Its molecular formula is C₁₃H₁₀ClNO₅, combining a polar hydroxyl group with a halogenated aromatic moiety. This structure confers unique physicochemical properties, such as enhanced acidity at the hydroxyl group (pKa ~3–4) and moderate lipophilicity due to the chloro-methoxy phenyl group.

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHORUZJWNHRZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687946
Record name 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-44-3
Record name 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid typically involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 2-hydroxynicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The hydroxynicotinic acid moiety may also participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions are highlighted through comparisons with analogs (Table 1):

Table 1: Comparative Analysis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic Acid and Analogous Compounds

Compound Name Molecular Formula Substituents (Pyridine/Phenyl) Key Properties/Applications References
5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid C₁₃H₁₀ClNO₅ Pyridine: 2-OH; Phenyl: 4-Cl, 2-OCH₃ Enhanced acidity, metal chelation potential
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ Pyridine: 2-OH; Phenyl: 2-F Higher electronegativity, altered bioactivity
5-(4-Chloro-2-methoxyphenyl)nicotinic acid (YA-7726) C₁₃H₁₀ClNO₄ Pyridine: None; Phenyl: 4-Cl, 2-OCH₃ Reduced acidity, lower metal-binding capacity
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid C₁₄H₈ClFNO₄ Pyridine: 2-Cl; Phenyl: 4-F, 3-OCO₂CH₃ Increased steric hindrance, ester hydrolysis susceptibility
2-Hydroxynicotinic acid C₆H₅NO₃ Pyridine: 2-OH; Phenyl: None Strong metal chelator, plant tissue culture applications

Key Structural and Functional Differences

Substituent Effects on Acidity and Reactivity: The 2-hydroxyl group in the target compound and its fluorine analog () enhances acidity compared to non-hydroxylated analogs like YA-7726 (). This promotes deprotonation in physiological environments, facilitating interactions with metal ions (e.g., transition metals in coordination complexes) .

Biological and Industrial Applications: 2-Hydroxynicotinic acid () is widely used in plant biotechnology to induce chromosome duplication in wheat genotypes, though the target compound’s bulky phenyl group may reduce efficacy in such applications .

Synthetic and Crystallographic Considerations :

  • The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid likely requires protective-group strategies for the hydroxyl moiety, as seen in related nicotinic acid derivatives (e.g., oxalyl chloride activation in ) .
  • Crystallographic studies of analogs (e.g., 2-hydroxynicotinic acid polymorphs in ) suggest that the target compound’s phenyl group could influence crystal packing and stability .

Biological Activity

5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure includes a chloro and methoxy substituent on the phenyl ring, which is linked to a hydroxynicotinic acid moiety. This unique arrangement is believed to enhance its biological activity compared to other nicotinic acid derivatives.

Biological Activities

Research indicates that 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid exhibits several biological activities, including:

  • Antiviral Activity : Studies have shown that derivatives of hydroxynicotinic acids can inhibit viral growth. For instance, compounds with similar structures demonstrated significant inhibition against the H5N1 virus, with low cytotoxicity levels, indicating a favorable therapeutic index .
  • Antibacterial Properties : The compound has been tested against various bacterial strains. In one study, derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The inhibition zones for some derivatives reached up to 25 mm, comparable to standard antibiotics .
  • Anticancer Potential : Preliminary investigations suggest that this compound may interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation in cancer cells. The IC50 values for certain derivatives were found to be as low as 20 nM against specific cancer cell lines, indicating strong cytotoxic effects .

The biological effects of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation, thus affecting metabolic pathways related to bacterial growth and viral replication .
  • Gene Expression Modulation : It has been suggested that this compound can influence gene expression related to cellular stress responses and apoptosis in cancer cells, although detailed mechanisms are still under investigation .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsResults
AntiviralH5N1 VirusHigh inhibition, low cytotoxicity
AntibacterialStaphylococcus aureusInhibition zone up to 25 mm
Klebsiella pneumoniaeInhibition zone up to 25 mm
AnticancerMCF-7 Cell LineIC50 = 20 nM

Case Studies

  • Antiviral Efficacy : A study focused on various hydroxynicotinic acid derivatives indicated that those with increased lipophilicity showed enhanced antiviral activity against H5N1. The structure-activity relationship highlighted the significance of substituent properties on the phenyl ring .
  • Antibacterial Testing : In a comparative study using the agar well diffusion method, several derivatives of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid were evaluated against antibiotic-resistant strains of E. coli, demonstrating superior antibacterial activity compared to conventional antibiotics.
  • Cytotoxicity in Cancer Cells : Research involving different cancer cell lines revealed that certain derivatives exhibited IC50 values significantly lower than standard treatments, suggesting potential for development as anticancer agents .

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